molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B117561
CAS RN: 61573-79-3
M. Wt: 157.21 g/mol
InChI Key: QHOANVQGVBKRAT-UHFFFAOYSA-N
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Patent
US04104397

Procedure details

To a stirred suspension of 17.5 g. lithium aluminum hydride in 100 ml dry tetrahydrofuran there was added during 1 hour a solution of 3-carbomethoxy-3-quinuclidinol tetrahydrofuran, 50 g in 100 ml. This was prepared according to Grob. Helv. Chim. Acta, 37, 1689 (1954). The reaction mixture was refluxed during 41/2 hours, treated with 20 ml ethyl acetate under nitrogen, then with water (17 ml) then with 15% aqueous sodium hydroxide (17 ml.), and again with water, 51 ml. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure, leaving as residue a syrup, 35 g., comprising 3-hydroxymethyl-3-quinuclidinol. A quantity of 5 g. of this syrup was treated with 20 ml. acetaldehyde and 20 ml. of methylene chloride. The resulting emulsion was cooled to 0° C and treated under agitation with 20 ml boron trifluoride ethereate for 1 hour. The resulting mixture was then poured on water containing an excess of potassium hydroxide and stirred until a complete decomposition of boron trifluoride had taken place. The mixture was extracted with ether and the extract was subjected to evaporation under reduced pressure. The residue consisted of crude 2-methyl spiro (1,3-dioxolane-4,3') quinuclidine, B.P.=68°-72° at 0.2 mm-Hg , Rf on neutral alumina (ethyl acetate) = 0.6; M+ - 183. This product consists of a mixture of the two isomers wherein the methyl group is in one case in the cis-position (70%), the other in the trans-position (30%) respective to the nitrogen of the ring. The mixture was resolved into the two isomers by column chromatography on neutral alumina with ethyl acetate. The hydrochlorides of these were prepared by treatment of the two substances in dry acetone with gaseous hydrogen chloride, M.P. (cis-isomer) 233.8° (dec.); of the mixture : 234.2° (dec.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-carbomethoxy-3-quinuclidinol tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
17 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCC[CH2:8]1.[C:12]([C:16]1([OH:24])[CH:21]2[CH2:22][CH2:23][N:18]([CH2:19][CH2:20]2)[CH2:17]1)([O:14][CH3:15])=O.[OH-].[Na+].OCC1(O)C2CCN(CC2)C1.C(=O)C.B(F)(F)F.[OH-].[K+]>O1CCCC1.C(Cl)Cl.O.C(OCC)(=O)C>[CH3:8][CH:15]1[O:24][C:16]2([CH:21]3[CH2:22][CH2:23][N:18]([CH2:19][CH2:20]3)[CH2:17]2)[CH2:12][O:14]1 |f:0.1.2.3.4.5,6.7,8.9,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
3-carbomethoxy-3-quinuclidinol tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.C(=O)(OC)C1(CN2CCC1CC2)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
17 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(CN2CCC1CC2)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Nine
Name
Quantity
20 mL
Type
reactant
Smiles
B(F)(F)F
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred suspension of 17.5 g
CUSTOM
Type
CUSTOM
Details
This was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed during 41/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving as residue a syrup, 35 g
ADDITION
Type
ADDITION
Details
of this syrup was treated with 20 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
the extract was subjected to evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
This product consists of a mixture of the two isomers wherein the methyl group
CUSTOM
Type
CUSTOM
Details
The hydrochlorides of these were prepared by treatment of the two substances in dry acetone with gaseous hydrogen chloride, M.P. (cis-isomer) 233.8° (dec.)

Outcomes

Product
Name
Type
Smiles
CC1OCC2(O1)CN3CCC2CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.